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An In-depth Technical Guide to the Sydnonimine Class of Compounds for Researchers,

Scientists, and Drug Development Professionals.

Abstract
Sydnonimines are a unique class of mesoionic heterocyclic compounds that have garnered

significant interest in medicinal chemistry and chemical biology since their initial discovery.

Characterized by a 1,2,3-oxadiazole ring with an exocyclic imine group, these compounds

cannot be represented by a single covalent structure, existing as a resonance hybrid with

delocalized positive and negative charges. First reported in 1957, their pharmacological

potential, particularly as nitric oxide (NO) donors, led to extensive research in the 1970s and

the development of notable drugs such as the antianginal agent molsidomine and the

psychostimulants mesocarb and feprosidnine.[1] This guide provides a comprehensive

overview of the history, synthesis, physicochemical properties, and mechanisms of action of

sydnonimines. It includes detailed experimental protocols, quantitative biological data, and

explores their structure-activity relationships, offering valuable insights for professionals in drug

discovery and development.

History and Discovery
The chemistry of mesoionic compounds began with the discovery of sydnones in 1935.

However, the sydnonimine class was first reported in 1957.[1] These compounds remained a

niche area of study until the 1970s, when significant pharmacological properties were

discovered, largely by researchers in the Soviet Union.[2][3] This era saw the development of
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two prominent psychostimulant drugs, Feprosidnine (brand name: Sydnophen) and Mesocarb

(brand name: Sidnocarb).[2][4]

Feprosidnine (Sydnophen): Developed in the USSR in the 1970s, feprosidnine is structurally

related to amphetamine and was indicated for conditions such as fatigue, apathy, and

asthenic depressions.[2][3] Its mechanism of action is complex, involving reversible

monoamine oxidase (MAO) inhibition and nitric oxide donation, among other effects.[2]

Mesocarb (Sidnocarb): Also developed in the 1970s in the Soviet Union, mesocarb was used

for a variety of indications including asthenia and apathy.[4] It acts as an atypical dopamine

reuptake inhibitor.[4]

The discovery that sydnonimines could act as prodrugs for nitric oxide (NO) expanded their

therapeutic potential, leading to the development of drugs like molsidomine for the treatment

of angina pectoris. Their ability to release NO and stimulate soluble guanylate cyclase (sGC)

became a central focus of research.[5] More recently, interest in sydnonimines has been

renewed due to their application in chemical biology as dipoles for bioorthogonal click-and-

release reactions.[1][6][7]

Synthesis of Sydnonimines
The synthesis of sydnonimines typically involves the nitrosation of an α-aminoacetonitrile

followed by cyclization. The general synthetic pathway allows for a wide variety of substituents

to be introduced, enabling the exploration of structure-activity relationships.

General Synthetic Workflow
A common method for synthesizing N-substituted sydnonimines starts with an appropriate

primary amine, which is reacted to form an N-substituted-α-aminoacetonitrile. This intermediate

is then nitrosated, and subsequent cyclization yields the sydnonimine ring.
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Caption: General workflow for the synthesis of sydnonimines.

Experimental Protocol: Synthesis of Feprosidnine
This protocol is based on the synthesis described for Feprosidnine (3-(1-phenylpropan-2-

yl)sydnonimine).[2]

Materials:

Amphetamine

Glycolonitrile

Sodium Nitrite (NaNO₂)

Hydrochloric Acid (HCl)
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Suitable solvent (e.g., water, ethanol)

Reaction vessel with stirring and temperature control

Extraction and purification equipment (separatory funnel, chromatography columns, etc.)

Procedure:

Formation of the Aminoacetonitrile Intermediate:

To a solution of glycolonitrile, add amphetamine.

The reaction mixture is stirred, typically overnight, at room temperature to allow for the

formation of N-(1-phenyl-2-propylamine)-acetonitrile.

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

Nitrosylation and Cyclization:

Cool the reaction mixture containing the aminoacetonitrile intermediate in an ice bath.

Slowly add a solution of sodium nitrite in water.

While maintaining the low temperature, add hydrochloric acid dropwise to generate nitrous

acid in situ. This initiates the N-nitrosation of the secondary amine.

The N-nitroso intermediate rapidly cyclizes under the acidic conditions to form the

feprosidnine hydrochloride salt.

Isolation and Purification:

The product may precipitate from the reaction mixture or can be extracted using an

organic solvent after neutralization.

The crude product is then purified using standard techniques such as recrystallization or

column chromatography to yield pure feprosidnine.

Mechanism of Action: NO-Mediated Signaling
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A primary mechanism of action for many pharmacologically active sydnonimines is their ability

to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[5]

Sydnonimines are considered NO-donors. They can undergo hydrolysis to an open-ring A-form,

which then decomposes to release NO.[5] This released NO subsequently activates soluble

guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation

of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to a

cascade of downstream effects, including the activation of protein kinase G (PKG), which

ultimately results in vasodilation and inhibition of platelet aggregation.[5]
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Caption: NO-mediated signaling pathway of sydnonimines.

Quantitative Biological Data and Structure-Activity
Relationships
The biological activity of sydnonimines is highly dependent on the nature of the substituents at

the N-3 and the exocyclic N-6 positions. Modifications at these sites influence the compound's

stability, lipophilicity, and interaction with biological targets. Functionalization of the exocyclic

nitrogen, in particular, plays a key role in stabilizing the structure.[1]
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Compound Class
Primary
Mechanism

Biological
Activity/Poten
cy

Reference

Feprosidnine Psychostimulant
MAO Inhibitor,

NO Donor

Therapeutic

Dose: 10-50

mg/day for

depression/fatigu

e.

[2]

Mesocarb Psychostimulant

Dopamine

Reuptake

Inhibitor

Used for

asthenia, apathy.
[4]

Molsidomine
Antianginal

Agent
NO Donor

Pro-drug for SIN-

1, which

activates

guanylate

cyclase.

[5]

SIN-1 Vasodilator NO Donor
Active metabolite

of Molsidomine.
[5]

Structure-Activity Relationship (SAR) Insights:

N-3 Substituent: The group at the N-3 position significantly impacts the pharmacokinetic and

pharmacodynamic properties. For instance, in feprosidnine and mesocarb, the

phenylethylamine moiety is crucial for their psychostimulant effects.[2][4]

Exocyclic Imine (N-6) Substituent: The substituent on the exocyclic imine group affects the

compound's stability and its ability to release NO. Acyl and carbamoyl groups are common,

as seen in many therapeutic agents.[1]

C-4 Position: The C-4 position of the sydnonimine ring can be deprotonated with a strong

base, allowing for the introduction of various electrophiles. This provides another avenue for

modifying the compound's properties.[1]

Modern Applications and Future Outlook
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Beyond their traditional pharmacological roles, sydnonimines are finding new life in the field of

chemical biology. Their ability to act as masked 1,3-dipoles allows them to participate in 1,3-

dipolar cycloaddition reactions, particularly with strained alkynes.[1] This "click-and-release"

chemistry is being exploited for applications in bioconjugation, labeling, and drug delivery,

where a molecule of interest can be released under specific conditions.[1][6]

The rich history and diverse chemical reactivity of sydnonimines continue to make them a

fascinating subject of study. From their origins as CNS stimulants in the mid-20th century to

their modern use in bioorthogonal chemistry, these mesoionic compounds have proven to be a

versatile scaffold. Future research will likely focus on refining their therapeutic applications,

particularly in designing novel NO-donating drugs with specific targeting capabilities, and

further exploiting their unique reactivity for advanced applications in chemical biology and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677406#the-history-and-discovery-of-sydnonimine-
class-of-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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